

# N-0920 Antiviral: A Technical Guide to its Structure, Mechanism, and Activity

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## Compound of Interest

Compound Name: N-0920

Cat. No.: B15581216

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## A Potent Host-Directed Inhibitor of SARS-CoV-2 Entry

**N-0920** is a novel, highly potent antiviral agent that has demonstrated significant efficacy against various strains of SARS-CoV-2, the virus responsible for COVID-19. This technical guide provides an in-depth overview of the chemical structure, mechanism of action, and antiviral activity of **N-0920**, tailored for researchers, scientists, and drug development professionals. The information presented is primarily derived from the seminal study by Lemieux et al., titled "From N-0385 to **N-0920**: Unveiling a Host-Directed Protease Inhibitor with Picomolar Antiviral Efficacy against Prevalent SARS-CoV-2 Variants" published in the Journal of Medicinal Chemistry.

## Chemical Structure and Properties

**N-0920** is a ketobenzothiazole-based peptidomimetic inhibitor. Its complex chemical structure is a key determinant of its high-affinity binding to its molecular target.

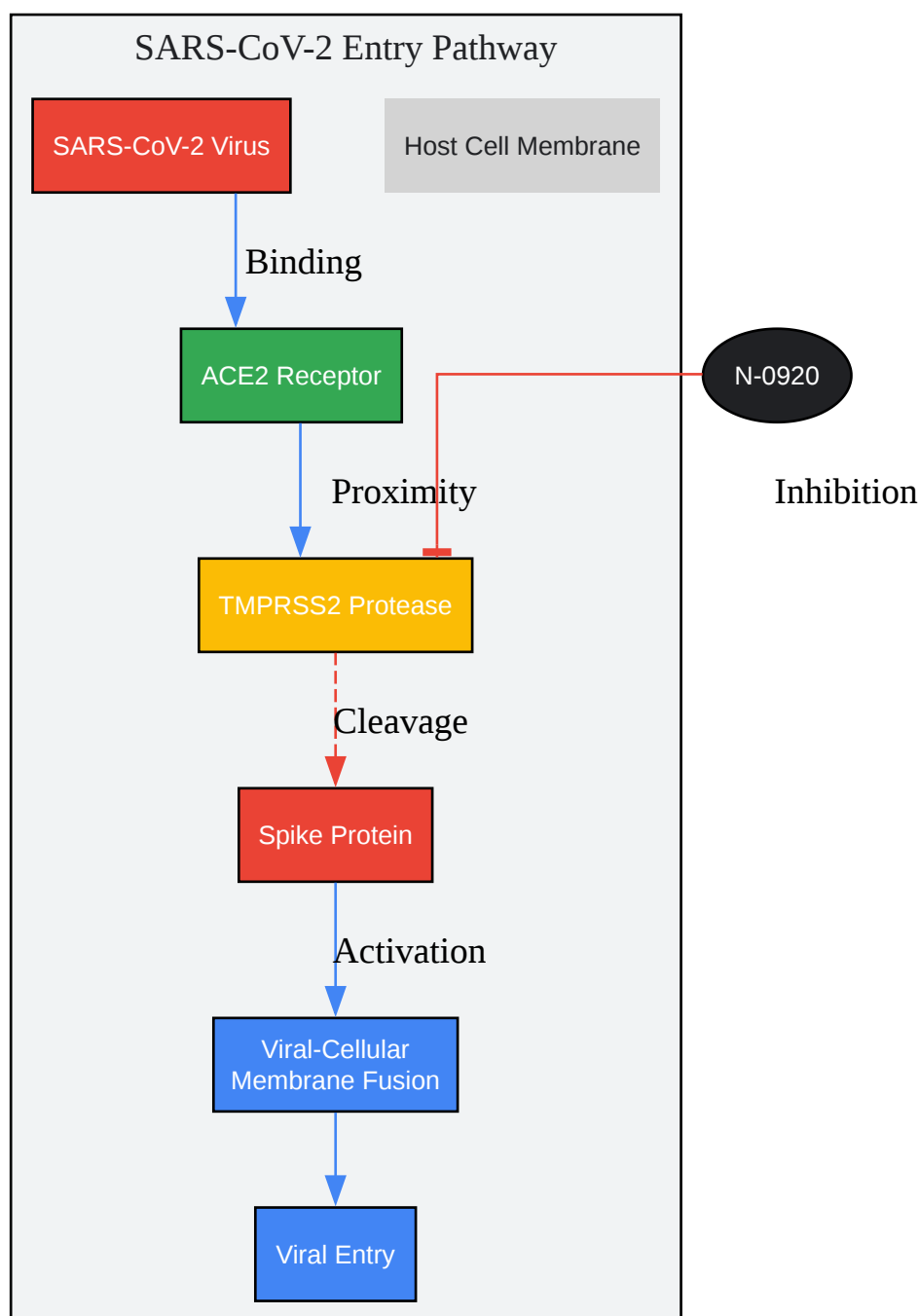
IUPAC Name: (2S)-N-(((2S)-1-(((2S)-1-(1,3-benzothiazol-2-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl)amino)-1-oxo-3-phenylpropan-2-yl)-2-(methanesulfonamido)pentanediamide[1]

## Mechanism of Action: Targeting a Host Protease

Unlike many antiviral drugs that target viral proteins, **N-0920** employs a host-directed mechanism of action. It is a potent inhibitor of Transmembrane Protease, Serine 2 (TMPRSS2),

a crucial host cell enzyme for the entry of SARS-CoV-2 into human cells.[1][2] TMPRSS2 is responsible for cleaving the viral spike protein, a necessary step for the fusion of the viral and cellular membranes. By inhibiting TMPRSS2, **N-0920** effectively blocks this critical entry pathway.

The development of **N-0920** stemmed from the optimization of a precursor compound, N-0385. A screening of 135 derivatives led to the identification of **N-0920** as a lead candidate with significantly enhanced potency.[1]



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*SARS-CoV-2 entry pathway and the inhibitory action of **N-0920**.*

## Quantitative Antiviral Activity

**N-0920** has demonstrated exceptional potency in preclinical studies. The following tables summarize the key quantitative data regarding its inhibitory and antiviral activities.

Table 1: In Vitro Inhibitory Activity of **N-0920**

Target	Assay Type	Value	Reference
TMPRSS2	IC50	0.35 nM	[2]

Table 2: In Cellulo Antiviral Efficacy of **N-0920** against SARS-CoV-2 Variants

Cell Line	SARS-CoV-2 Variant	Assay Type	Value	Reference
Calu-3	EG.5.1	EC50	300 pM	[1][2]
Calu-3	JN.1	EC50	90 pM	[1][2]

## Experimental Protocols

The following provides a summary of the key experimental methodologies used in the evaluation of **N-0920**. For complete and detailed protocols, readers are directed to the supplementary information of the primary research article by Lemieux et al.

### TMPRSS2 Inhibition Assay

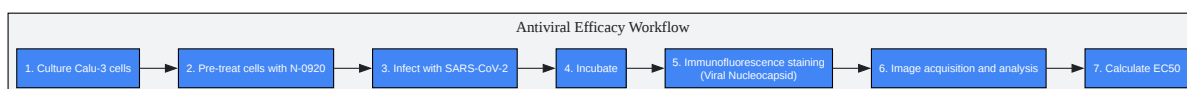
The inhibitory activity of **N-0920** against TMPRSS2 was determined using a biochemical assay. This typically involves incubating the recombinant human TMPRSS2 enzyme with a fluorogenic substrate in the presence of varying concentrations of the inhibitor. The rate of substrate cleavage is measured by monitoring the fluorescence signal, and the IC50 value is calculated from the dose-response curve.

### Cell-Based Antiviral Assay

The antiviral efficacy of **N-0920** was assessed in human lung adenocarcinoma epithelial cells (Calu-3), which endogenously express TMPRSS2.

- Cell Culture: Calu-3 cells were cultured in appropriate media and conditions to ensure optimal growth and viability.

- Infection: Cells were pre-treated with various concentrations of **N-0920** before being infected with SARS-CoV-2 variants (EG.5.1 or JN.1).
- Incubation: The infected cells were incubated for a specified period to allow for viral entry and replication.
- Quantification: The extent of viral infection was quantified by immunofluorescence staining for the viral nucleocapsid protein.
- Data Analysis: The half-maximal effective concentration (EC50) was determined by plotting the percentage of infection inhibition against the logarithm of the drug concentration.



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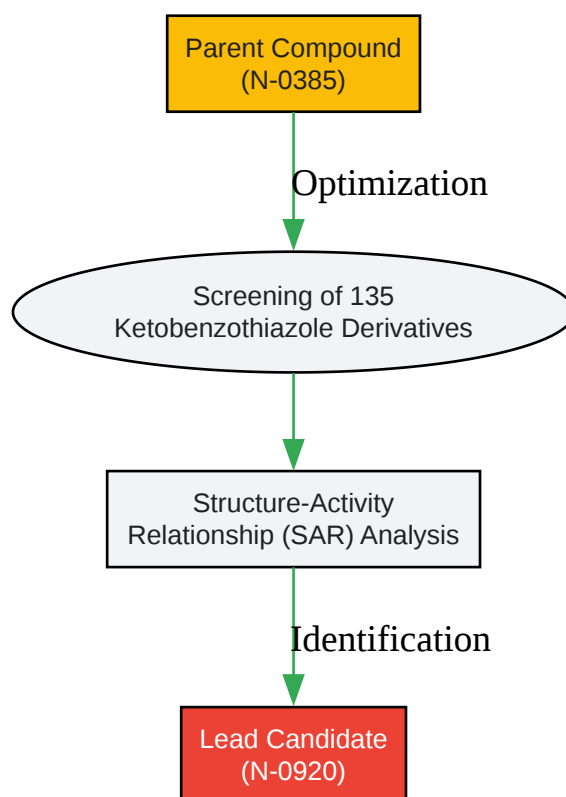
*Workflow for determining the in cellulo antiviral efficacy of **N-0920**.*

## Synthesis and Characterization

The complete synthesis and characterization of **N-0920** are detailed in the supporting information of the primary publication by Lemieux et al. The synthesis is described as a multi-step process typical for peptidomimetic compounds. Characterization data would include High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and purity of the final compound.

## Logical Development from Precursor Compound

The discovery of **N-0920** was a result of a systematic structure-activity relationship (SAR) study starting from the parent compound N-0385. This process involved the synthesis and screening of a large library of derivatives to identify modifications that enhance binding affinity and antiviral potency.



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*Logical progression from the parent compound N-0385 to the lead candidate **N-0920**.*

## Conclusion

**N-0920** represents a significant advancement in the development of host-directed antivirals against SARS-CoV-2. Its picomolar efficacy against recent viral variants highlights the potential of targeting host factors like TMPRSS2 as a robust strategy to combat rapidly evolving viruses. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this promising antiviral compound.

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## References

- 1. From N-0385 to N-0920: Unveiling a Host-Directed Protease Inhibitor with Picomolar Antiviral Efficacy against Prevalent SARS-CoV-2 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
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